Exclusive OAT Selectivity: No Detectable Inhibition of GABA-AT vs. Gabaculine's Dual-Target Activity
Crystal structure analysis reveals that 5-FMOrn binds exclusively to OAT with no detectable activity against GABA-AT, whereas gabaculine and 4-amino-5-hexynoic acid inactivate both enzymes with comparable potency [1]. The selectivity arises from a unique 'compressed' binding conformation that fits precisely into the OAT active site but is sterically excluded from GABA-AT due to Phe351 occupying a larger volume than the corresponding Gly320 in OAT [2].
| Evidence Dimension | Enzyme Selectivity Profile (Inhibition of GABA-AT vs. OAT) |
|---|---|
| Target Compound Data | 5-Fluoromethylornithine: No detectable GABA-AT inhibition; exclusively specific for OAT |
| Comparator Or Baseline | Gabaculine and 4-amino-5-hexynoic acid: Inactivate both OAT and GABA-AT with equal potency in vitro and in vivo |
| Quantified Difference | Qualitative selectivity (exclusive OAT inhibition for 5-FMOrn vs. dual OAT/GABA-AT inhibition for gabaculine) |
| Conditions | Structural comparison of human OAT and GABA-AT active sites; crystallographic analysis at 1.95 Å resolution |
Why This Matters
Researchers requiring unambiguous interrogation of the OAT pathway without confounding GABA-AT cross-talk must select 5-FMOrn; gabaculine's dual activity renders it unsuitable for studies where pathway-specific interpretation is essential.
- [1] Butrin A, Beaupre BA, Kadamandla N, et al. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs. Med Res Rev. 2015;35(2):286-305. doi:10.1002/med.21328 View Source
- [2] Storici P, Capitani G, Müller R, et al. Crystal structure of human ornithine aminotransferase complexed with the highly specific and potent inhibitor 5-fluoromethylornithine. J Mol Biol. 1999;285(1):297-309. doi:10.1006/jmbi.1998.2311 View Source
